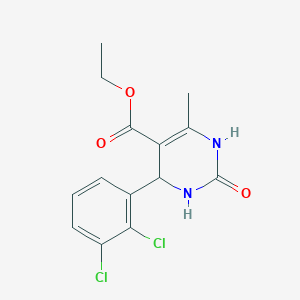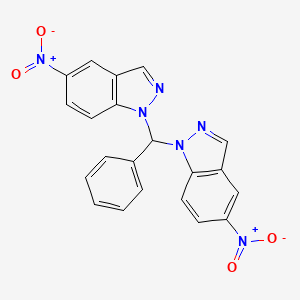
1,1'-(Phenylmethylene)bis(5-nitro-1H-indazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Phenylmethylene)bis(5-nitro-1H-indazole) is a complex organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of acyl hydrazides to form the indazole ring, followed by nitration to introduce the nitro groups . The phenylmethylene bridge can be introduced through a condensation reaction with benzaldehyde derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are often employed to achieve efficient cyclization and nitration . The use of solvent-free conditions and environmentally friendly reagents is also explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Phenylmethylene)bis(5-nitro-1H-indazole) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The nitro groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted indazoles, and various functionalized indazole compounds .
Aplicaciones Científicas De Investigación
1,1’-(Phenylmethylene)bis(5-nitro-1H-indazole) has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 1,1’-(Phenylmethylene)bis(5-nitro-1H-indazole) involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates . These intermediates can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes and signaling pathways, contributing to its therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds
5-Nitroindazole: Shares the nitroindazole core but lacks the phenylmethylene bridge.
1-Methyl-5-nitro-1H-indazole: Similar structure with a methyl group instead of the phenylmethylene bridge.
2H-Indazole: Another indazole derivative with different tautomeric forms.
Uniqueness
1,1’-(Phenylmethylene)bis(5-nitro-1H-indazole) is unique due to its phenylmethylene bridge, which imparts distinct chemical and biological properties. This structural feature enhances its potential for various applications, making it a valuable compound for further research and development .
Propiedades
Número CAS |
105873-87-8 |
|---|---|
Fórmula molecular |
C21H14N6O4 |
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
5-nitro-1-[(5-nitroindazol-1-yl)-phenylmethyl]indazole |
InChI |
InChI=1S/C21H14N6O4/c28-26(29)17-6-8-19-15(10-17)12-22-24(19)21(14-4-2-1-3-5-14)25-20-9-7-18(27(30)31)11-16(20)13-23-25/h1-13,21H |
Clave InChI |
CKAWZVGIGINADQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(N2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2)N4C5=C(C=C(C=C5)[N+](=O)[O-])C=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


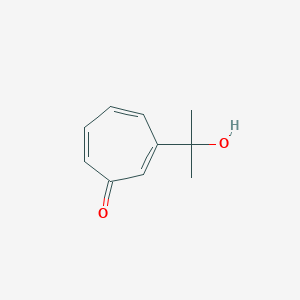

![4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14323440.png)
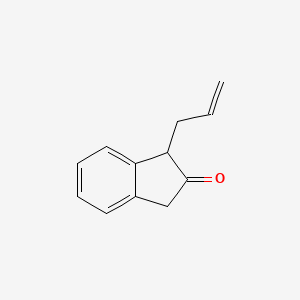
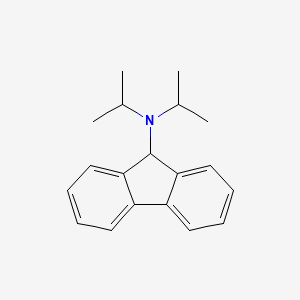
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)](/img/structure/B14323449.png)
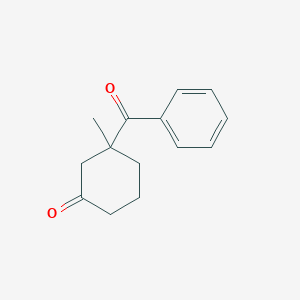
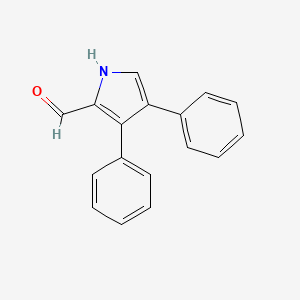
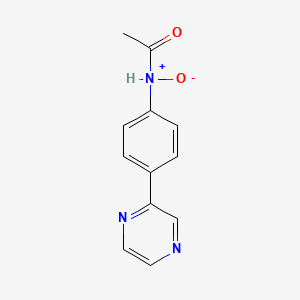
![2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine](/img/structure/B14323484.png)
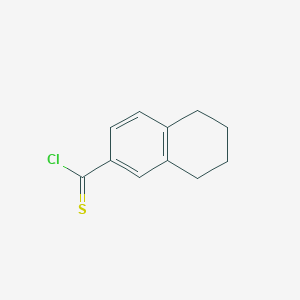
![6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole](/img/structure/B14323506.png)
![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)
